Cas no 6027-02-7 (l-histidine dihydrochloride)

l-histidine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- l-histidine dihydrochloride
- (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride
- (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride
- (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride
- XEJCDBUNISUVGZ-XRIGFGBMSA-N
- (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride
- SCHEMBL3985696
- (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid 2HCl
- J-000208
- L-Histidine dihydrochloride, anhydrous
- NSC 27422
- NGJ9PV8NY8
- L-Histidine, hydrochloride (1:2)
- NS00081976
- NSC-27422
- L-Histidine dihydrochloride, >=99.0% (AT)
- CS-0201944
- MFCD00066569
- HY-W142162
- L-histidinedihydrochloride
- 6027-02-7
- L-Histidine, dihydrochloride
- EINECS 227-890-5
- EN300-371825
- L-Histidine HCl
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- MDL: MFCD00066569
- Inchi: InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1
- InChI Key: XEJCDBUNISUVGZ-XRIGFGBMSA-N
- SMILES: C(C1=CN=CN1)[C@@H](C(=O)O)N.Cl.Cl
Computed Properties
- Exact Mass: 227.02303
- Monoisotopic Mass: 227.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92A^2
Experimental Properties
- Melting Point: 240-245 °C (dec.)
- PSA: 92
- Optical Activity: [α]20/D +6.5±1°, c = 8% in H2O
l-histidine dihydrochloride Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
l-histidine dihydrochloride PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-371825-50.0g |
(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride |
6027-02-7 | 95.0% | 50.0g |
$45.0 | 2025-03-18 | |
Enamine | EN300-371825-2.5g |
(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride |
6027-02-7 | 95.0% | 2.5g |
$25.0 | 2025-03-18 | |
Enamine | EN300-371825-100.0g |
(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride |
6027-02-7 | 95.0% | 100.0g |
$61.0 | 2025-03-18 | |
Enamine | EN300-371825-0.1g |
(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride |
6027-02-7 | 95.0% | 0.1g |
$19.0 | 2025-03-18 | |
Enamine | EN300-371825-5.0g |
(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride |
6027-02-7 | 95.0% | 5.0g |
$26.0 | 2025-03-18 | |
Aaron | AR00F3VG-500mg |
L-Histidine dihydrochloride |
6027-02-7 | 95% | 500mg |
$52.00 | 2025-01-24 | |
Aaron | AR00F3VG-100g |
L-HISTIDINE DIHYDROCHLORIDE |
6027-02-7 | 95% | 100g |
$109.00 | 2023-12-13 | |
1PlusChem | 1P00F3N4-2.5g |
L-HISTIDINE DIHYDROCHLORIDE |
6027-02-7 | 95% | 2.5g |
$90.00 | 2024-04-22 | |
Aaron | AR00F3VG-5g |
L-Histidine dihydrochloride |
6027-02-7 | 98% | 5g |
$131.00 | 2025-03-21 | |
Enamine | EN300-371825-10.0g |
(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride |
6027-02-7 | 95.0% | 10.0g |
$27.0 | 2025-03-18 |
l-histidine dihydrochloride Related Literature
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1. XXII.—Derivatives of glyoxaline-4(or 5)-formaldehyde and glyoxaline-4(or 5)-carboxylic acid. A new synthesis of histidineFrank Lee Pyman J. Chem. Soc. Trans. 1916 109 186
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Christine Sui-Seng,Alen Hadzovic,Alan J. Lough,Robert H. Morris Dalton Trans. 2007 2536
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3. CLVII.—The synthesis of histidineFrank Lee Pyman J. Chem. Soc. Trans. 1911 99 1386
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4. Thermodynamics of metal complexes with ligand–ligand interaction. Mixed complexes of copper(II) and zinc(II) with adenosine 5′-triphosphate and L-histidine or histamineGiuseppe Arena,Rosario Call,Vincenzo Cucinotta,Salvatore Musumeci,Enrico Rizzarelli,Silvio Sammartano J. Chem. Soc. Dalton Trans. 1984 1651
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5. 465. A novel synthesis of histidineA. C. Davis,A. L. Levy J. Chem. Soc. 1949 2179
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D. Mackay Trans. Faraday Soc. 1961 57 712
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7. Microcalorimetric studies. Part 2.—Enthalpies of reaction of Cu(II), Ni(II) and Zn(II) with glycine, serine, threonine and histidineA. C. R. Thornton,H. A. Skinner Trans. Faraday Soc. 1969 65 2044
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Juqun Xi,Chunhua Zhu,Yanqiu Wang,Qiannan Zhang,Lei Fan RSC Adv. 2019 9 16509
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9. Back matter
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10. NotesB. Robinson,D. M. Shepherd,J. L. Woodhead,J. M. Fletcher,W. M. Corbett,J. E. McKay,W. Taylor,Barbara E. C. Banks,Aviezer Stevan Kertes,Anna Beck,Jim Clark,J. H. Lister,T. D. Smith,I. G. Hinton,R. F. Webb,G. E. Coates,J. G. Livingstone,R. J. W. Cremlyn,A. F. Casy,R. T. Coutts,M. Hooper,D. G. Wibberley,N. G. S. Champion,R. Foster,R. K. Mackie J. Chem. Soc. 1961 5037
Additional information on l-histidine dihydrochloride
L-Histidine Dihydrochloride (CAS No. 6027-02-7): A Comprehensive Guide to Its Properties and Applications
L-Histidine dihydrochloride (CAS No. 6027-02-7) is a derivative of the essential amino acid L-histidine, widely used in pharmaceuticals, nutraceuticals, and research. This compound is particularly valued for its solubility and stability, making it a preferred choice in formulations requiring precise dosing. With the growing interest in amino acid supplements and biochemical research, L-histidine dihydrochloride has gained attention for its role in supporting metabolic functions and immune health.
The chemical structure of L-histidine dihydrochloride includes two hydrochloride molecules bound to the L-histidine base, enhancing its bioavailability. This property is critical in applications such as intravenous nutrition and dietary supplements, where rapid absorption is desired. Researchers and manufacturers often seek high-purity L-histidine dihydrochloride to ensure consistency in clinical and industrial applications.
Recent trends in personalized medicine and sports nutrition have further elevated the demand for L-histidine dihydrochloride. Athletes and fitness enthusiasts frequently search for amino acid recovery supplements, where this compound plays a vital role in muscle repair and endurance. Additionally, its involvement in histamine synthesis has sparked interest in studies related to immune modulation and allergy research.
From a technical perspective, L-histidine dihydrochloride is characterized by its white crystalline powder form, high solubility in water, and stability under controlled conditions. These attributes make it suitable for pharmaceutical excipients and cell culture media. Quality control measures, such as HPLC analysis and spectrophotometry, are commonly employed to verify its purity and potency.
In the context of gut health and microbiome research, L-histidine dihydrochloride is being explored for its potential to influence microbial communities. This aligns with the rising popularity of probiotic formulations and functional foods. Consumers increasingly seek products that support digestive wellness, driving innovation in ingredient combinations.
For laboratories and manufacturers, sourcing reliable L-histidine dihydrochloride suppliers is essential to maintain product integrity. Certifications such as GMP and USP/EP compliance are often prioritized to meet regulatory standards. Furthermore, the compound's role in enzyme stabilization and protein engineering underscores its versatility in biotechnological applications.
In summary, L-histidine dihydrochloride (CAS No. 6027-02-7) is a multifaceted compound with significant applications across health, nutrition, and research. Its relevance in modern therapeutics and nutraceutical innovation continues to grow, reflecting broader trends in preventive healthcare and biochemical advancements.
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